[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate
Description
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound featuring a pyridine core substituted with a bromine atom at the 5-position and a carboxylate ester group at the 3-position. The ester moiety is further modified by a carbamoyl group linked to a 2,6-dimethylphenyl ring. The bromine atom may enhance electronic effects or influence binding interactions in biological systems compared to halogen-free analogs.
Properties
IUPAC Name |
[2-(2,6-dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-10-4-3-5-11(2)15(10)19-14(20)9-22-16(21)12-6-13(17)8-18-7-12/h3-8H,9H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGMIFJHOZAZMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)COC(=O)C2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate typically involves multi-step organic reactions. The preparation methods often include:
Formation of the carbamoyl intermediate: This step involves the reaction of 2,6-dimethylphenyl isocyanate with a suitable nucleophile to form the carbamoyl intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with the carbamoyl intermediate to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
[(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium hydroxide for hydrolysis, and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 5-bromopyridine compounds exhibit significant anticancer properties. For instance, a study evaluating the cytotoxic effects of similar compounds on various cancer cell lines demonstrated that these compounds can inhibit cell proliferation effectively.
Case Study :
- Cell Line Tested : A549 (human lung adenocarcinoma)
- Concentration : 100 µM
- Outcome : Significant reduction in cell viability was observed, suggesting potential for further development as an anticancer agent.
Antimicrobial Properties
The antimicrobial activity of [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate has also been explored. Research indicates that it can inhibit the growth of various pathogens.
Case Study :
- Pathogens Tested :
- Klebsiella pneumoniae
- Staphylococcus aureus
- Results : Effective growth inhibition was noted across different concentrations, highlighting its potential as an antimicrobial agent.
Material Science Applications
In addition to biological applications, this compound may find use in material science, particularly in the development of novel polymers or coatings due to its unique chemical structure and properties.
Comparative Efficacy Table
| Application Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | A549 (lung cancer) | 100 | Significant reduction in cell viability |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
Mechanism of Action
The mechanism of action of [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
2,6-Dimethylphenyl Derivatives
- Metalaxyl (C₁₅H₂₁NO₄): A fungicide with a 2,6-dimethylphenyl group connected to a methoxyacetyl-alanine ester. Unlike the target compound, metalaxyl lacks a pyridine ring and bromine, instead incorporating an alanine backbone .
- Benalaxyl (C₂₀H₂₃NO₃): Features a 2,6-dimethylphenyl group bonded to a phenylacetyl-alanine ester. The absence of a heteroaromatic ring and halogen substituents distinguishes it from the target compound .
- Thenychlor : Contains a 2,6-dimethylphenyl group linked to a thienylmethylacetamide moiety. The sulfur-containing thiophene ring contrasts with the bromopyridine in the target compound .
Halogenated Pyridine Derivatives
- 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate : Shares a pyridine-carboxylate backbone but substitutes chlorine and fluorine at the 2,6- and 5-positions, respectively. The bromine in the target compound may confer greater steric bulk and distinct electronic properties .
Carbamoyl-Methyl Esters
- Furalaxyl: Combines a 2,6-dimethylphenyl group with a furanylcarbonyl-alanine ester.
Functional Group and Bioactivity Implications
- Bromine vs. Chlorine/Fluorine : Bromine’s larger atomic radius and polarizability may enhance hydrophobic interactions in biological systems compared to smaller halogens. This could improve binding to enzyme active sites or membranes .
- Pyridine vs. Benzene/Thiophene : The pyridine ring’s nitrogen atom introduces a hydrogen-bond acceptor site absent in benzene or thiophene analogs, possibly influencing target specificity .
- Carbamoyl vs.
Crystallographic and Physicochemical Properties
While crystallographic data for the target compound is unavailable, analogs like 3-diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate exhibit non-planar conformations and intermolecular interactions (e.g., C-H···O, Cl···F). The bromine atom in the target compound may induce stronger halogen bonding or alter crystal packing compared to chlorine/fluorine analogs, impacting solubility and formulation .
Tabulated Comparison of Key Compounds
Biological Activity
[(2,6-Dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14BrN2O3
- Molecular Weight : 301.14 g/mol
- IUPAC Name : this compound
The compound features a pyridine ring substituted with a bromine atom and a carbamate group linked to a dimethylphenyl moiety, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
The compound has been studied for its potential anti-inflammatory effects. In vitro assays demonstrate that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response. This activity could be linked to the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways .
Anticonvulsant Activity
A related class of compounds featuring the dimethylphenyl group has shown notable anticonvulsant activity. For example, N-(2,6-dimethylphenyl)-substituted semicarbazones have been documented to exhibit anticonvulsant effects in various animal models. These effects are believed to arise from increased GABA levels and inhibition of GABA transaminase activity, leading to enhanced inhibitory neurotransmission .
The precise mechanisms underlying the biological activities of this compound remain under investigation. However, potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism or inflammatory processes.
- Receptor Modulation : It might interact with neurotransmitter receptors, particularly those associated with GABAergic signaling.
- Signal Pathway Interference : Modulation of cellular signaling pathways that govern inflammation and cell proliferation.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:
| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Anticonvulsant Activity |
|---|---|---|---|
| This compound | Potentially present | Present | Possible |
| [(2,6-Dimethylphenyl)semicarbazone] | Confirmed | Limited | High |
| [(Propan-2-yl)carbamoyl]methyl 5-chloropyridine-3-carboxylate | Moderate | Present | Low |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry evaluated various pyridine derivatives for antimicrobial properties. The results indicated that compounds with similar structures exhibited significant activity against Staphylococcus aureus and E. coli, suggesting that this compound could be effective as well .
- Anti-inflammatory Mechanism Investigation : Research conducted on the anti-inflammatory effects revealed that compounds targeting NF-kB signaling pathways could reduce inflammation markers significantly in cell cultures treated with lipopolysaccharides (LPS). This aligns with findings related to the compound's structure.
- Anticonvulsant Activity Assessment : A series of experiments demonstrated that N-(2,6-dimethylphenyl)-substituted semicarbazones showed efficacy in reducing seizure frequency in animal models. The study highlighted the role of GABA modulation as a key mechanism underlying this activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing [(2,6-dimethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate, and how can reaction conditions be optimized?
- Methodology : A reflux-based approach using 2-propanol as a solvent (24 hours at elevated temperatures) is commonly employed for analogous pyridine-carboxylate derivatives, as seen in the synthesis of methyl 5-(4-bromophenylcarbamoyl)-1,4-dihydropyridine-3-carboxylate . Key variables include stoichiometric ratios of intermediates (e.g., methyl 3-aminocrotonate) and post-reaction purification via recrystallization. Solvent selection (e.g., ethanol vs. dichloromethane) and temperature gradients should be tested to improve yield and purity.
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- IR spectroscopy : Identify functional groups (e.g., C=O ester ~1700 cm⁻¹, amide ~1680 cm⁻¹) .
- ¹H/¹³C NMR : Confirm regiochemistry of the 2,6-dimethylphenyl and bromopyridine moieties. For example, aromatic protons in the 7.0–8.2 ppm range and methyl groups at ~2.3 ppm are diagnostic .
- Mass spectrometry (MS) : Validate molecular weight (e.g., m/z 486 for brominated analogs) and fragmentation patterns to rule out byproducts .
Q. How does the bromine substituent at position 5 of the pyridine ring influence reactivity or stability?
- Methodology : Comparative studies with non-brominated analogs (e.g., methyl 5-phenylcarbamoyl derivatives) can assess electronic effects. Bromine’s electron-withdrawing nature may reduce nucleophilic attack at the pyridine ring but enhance halogen-bonding interactions in crystal packing .
Advanced Research Questions
Q. What contradictions exist in reported data for structurally related compounds, and how can they be resolved?
- Case Study : Patent data (EP 2023) shows variability in substituent effects on biological activity for carbamoyl-methyl pyridine derivatives. For example, trifluoromethyl or methoxy groups at specific positions alter solubility and potency . To resolve discrepancies, systematic SAR (structure-activity relationship) studies using uniform assay conditions (e.g., enzyme inhibition assays) are critical.
Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s interaction with biological targets?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carbamoyl oxygen as a hydrogen-bond acceptor) .
- Molecular docking : Simulate binding to enzymes (e.g., kinases) using crystallographic data from PDB. Focus on the bromopyridine moiety’s role in π-π stacking or halogen bonding .
Q. What are the challenges in analyzing conflicting crystallographic data for carbamoyl-pyridine derivatives?
- Example : In 3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-dichloro-5-fluoropyridine-3-carboxylate, deviations in bond angles (e.g., C-O-C at 117.7°) and intermolecular interactions (Cl···F contacts) complicate polymorph prediction . High-resolution XRD and Hirshfeld surface analysis are recommended to resolve such ambiguities.
Q. How do steric effects from the 2,6-dimethylphenyl group impact synthetic accessibility or derivatization?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
